molecular formula C11H16N4O3 B5655476 N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No. B5655476
M. Wt: 252.27 g/mol
InChI Key: LCRHVRQEEODZQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related N-substituted derivatives of acetamides with 1,3,4-oxadiazole rings involves a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and ultimately the target compounds. These are characterized using NMR, IR, and mass spectral data (Khalid et al., 2016).
  • Another synthesis method involves the conversion of ethyl piperidin-4-carboxylate into various intermediates, eventually producing acetamide derivatives bearing azinane and 1,3,4-oxadiazole rings. These structures are confirmed by spectroscopic techniques (Iqbal et al., 2017).

Molecular Structure Analysis

  • The molecular structure of a similar compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, shows specific orientations of the acetamide and thiadiazole units and interactions in the crystal structure. This is determined through single-crystal X-ray diffraction (Ismailova et al., 2014).

Chemical Reactions and Properties

  • The chemical reactions typically involve a series of substitutions and conversions, starting from basic compounds and leading to the final acetamide derivatives with various substituents. The reactions employ weak bases and polar aprotic solvents (Khalid et al., 2016).

Physical Properties Analysis

  • These properties are not explicitly detailed in the provided research. However, physical properties can generally be inferred from molecular structure analysis, such as crystalline forms and molecular interactions.

Chemical Properties Analysis

  • The synthesized compounds typically exhibit moderate to significant biological activities, like antibacterial properties. This is determined through various bioassays and compared with standard drugs (Iqbal et al., 2017).

properties

IUPAC Name

N-[4-(4-methylpiperidine-1-carbonyl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-7-3-5-15(6-4-7)11(17)9-10(12-8(2)16)14-18-13-9/h7H,3-6H2,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHVRQEEODZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NON=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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